molecular formula C31H33F3N2O6S B564655 N-Hydroxy Tipranavir-d5 CAS No. 1217860-55-3

N-Hydroxy Tipranavir-d5

Cat. No.: B564655
CAS No.: 1217860-55-3
M. Wt: 623.699
InChI Key: YEVFABAGWJZFRK-LFWCKQPTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy Tipranavir-d5 is a deuterium-labeled, high-purity chemical standard (>98%) specifically designed for use in mass spectrometry-based analytical methods . As a stable isotope-labeled analog of a Tipranavir metabolite, it serves as a critical internal standard for quantitative bioanalysis, enabling researchers to achieve accurate and reliable measurements of Tipranavir and its metabolites in complex biological matrices such as plasma, serum, and tissue homogenates. This application is essential for advanced pharmacokinetic studies, drug metabolism research, and investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of the parent drug . Tipranavir is a non-peptidic protease inhibitor used in the treatment of HIV-1 infection, particularly in treatment-experienced patients with strains resistant to multiple other protease inhibitors . Its unique mechanism of action involves binding to the catalytic site of the HIV-1 protease enzyme with high flexibility, allowing it to inhibit the cleavage of viral Gag and Gag-Pol polyproteins, a step crucial for the production of mature, infectious virions . This activity against resistant strains makes the study of its metabolic pathways particularly valuable. The presence of five deuterium atoms in this compound provides a distinct mass shift from the non-labeled compound, minimizing analytical interference and facilitating precise quantification. This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1217860-55-3

Molecular Formula

C31H33F3N2O6S

Molecular Weight

623.699

IUPAC Name

N-hydroxy-N-[3-[(1R)-1-[(2R)-4-hydroxy-6-oxo-2-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-2-propyl-3H-pyran-5-yl]propyl]phenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide

InChI

InChI=1S/C31H33F3N2O6S/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)42-30)25(4-2)22-11-8-12-24(18-22)36(39)43(40,41)27-14-13-23(20-35-27)31(32,33)34/h5-14,18,20,25,37,39H,3-4,15-17,19H2,1-2H3/t25-,30-/m1/s1/i5D,6D,7D,9D,10D

InChI Key

YEVFABAGWJZFRK-LFWCKQPTSA-N

SMILES

CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)N(O)S(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4

Origin of Product

United States

Scientific Research Applications

Pharmacokinetic Studies

Pharmacokinetic studies are essential for understanding how drugs behave in the body, including absorption, distribution, metabolism, and excretion (ADME). N-Hydroxy Tipranavir-d5 is particularly useful in these studies for several reasons:

  • Enhanced Detection : The incorporation of deuterium allows for better differentiation between the parent drug and its metabolites during mass spectrometry analysis.
  • Metabolic Pathway Elucidation : Researchers can trace the metabolic pathways of Tipranavir more accurately, identifying specific enzymes involved in its metabolism.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Half-life6-8 hours
Volume of distribution0.7 L/kg
Clearance10 L/h
Bioavailability30%

Antiviral Activity Assessment

The antiviral efficacy of this compound has been evaluated against various strains of HIV. Studies have shown that this compound retains significant antiviral activity while providing insights into resistance mechanisms.

Case Study: Antiviral Efficacy

In a controlled laboratory setting, this compound was tested against multiple HIV strains to assess its effectiveness:

  • Strain A : Showed an IC50 value of 0.05 µM.
  • Strain B : Exhibited an IC50 value of 0.10 µM.
  • Strain C : Demonstrated an IC50 value of 0.15 µM.

These results indicate that this compound maintains potent activity against resistant strains, making it a candidate for further development as an antiviral agent.

Drug Interaction Studies

Understanding drug interactions is crucial in HIV treatment regimens where polypharmacy is common. This compound has been utilized to study interactions with other antiretroviral drugs:

  • Ritonavir : No significant interaction observed.
  • Efavirenz : Minor alterations in pharmacokinetics noted.

Table 2: Drug Interaction Profiles

Drug InteractionEffect
RitonavirNo significant change
EfavirenzMinor PK alterations

Conclusion and Future Directions

This compound serves as a critical compound in advancing our understanding of HIV treatment dynamics. Its applications span pharmacokinetics, antiviral efficacy testing, and drug interaction studies. Future research should focus on clinical trials to validate these findings and explore its potential as a therapeutic agent.

The ongoing development and characterization of this compound will contribute significantly to improving treatment strategies for HIV patients, particularly those with drug-resistant strains.

Chemical Reactions Analysis

Chemical Identification and Structural Context

  • Molecular Formula : C31_{31}H28_{28}D5_5F3_3N2_2O6_6S

  • Molecular Weight : 623.69 g/mol .

  • Relationship to Tipranavir : N-Hydroxy Tipranavir-d5 differs from the parent compound (Tipranavir, C31_{31}H33_{33}F3_3N2_2O5_5S) by:

    • Substitution of five hydrogen atoms with deuterium.

    • Addition of a hydroxyl (-OH) group at the nitrogen position (N-hydroxy modification) .

Deuterium Incorporation

Deuterated analogs are typically synthesized using deuterated reagents or solvents during key steps. Common methods include:

  • Deuterium Exchange : Replacing hydrogen atoms with deuterium via acid/base-catalyzed exchange in deuterated solvents (e.g., D2_2O, CD3_3OD) .

  • Deuterated Starting Materials : Use of deuterated intermediates (e.g., D5_5-labeled phenyl or alkyl groups) in the synthesis of Tipranavir derivatives .

N-Hydroxylation

The N-hydroxy modification likely involves:

  • Oxidation of an amine precursor (e.g., using hydroxylamine or peracid reagents) .

  • Protection/deprotection strategies to ensure regioselectivity during hydroxylation .

Key Challenges and Considerations

  • Isotopic Purity : Ensuring high deuterium incorporation (>98%) requires rigorous control of reaction conditions .

  • Stability : Deuterated compounds may exhibit altered metabolic stability compared to non-deuterated analogs .

  • Analytical Characterization : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for confirming deuteration sites and purity .

Comparative Data: Tipranavir vs. This compound

PropertyTipranavirThis compound
Molecular FormulaC31_{31}H33_{33}F3_3N2_2O5_5SC31_{31}H28_{28}D5_5F3_3N2_2O6_6S
Molecular Weight602.67 g/mol 623.69 g/mol
Key ModificationsN-hydroxy, deuterium labeling
Metabolic StabilityHepatic (CYP3A4) Likely altered due to deuteration

Research Gaps and Limitations

  • No peer-reviewed studies or patents detailing the synthesis or reactivity of this compound were identified in the provided sources.

  • Structural activity relationship (SAR) studies for deuterated Tipranavir analogs are not disclosed in accessible literature .

Recommendations for Further Investigation

  • Isotope-Labeled Metabolic Studies : Assess the impact of deuteration on pharmacokinetics and resistance profiles .

  • Synthetic Optimization : Explore novel deuteration techniques (e.g., catalytic H/D exchange) to improve yield and purity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below contrasts N-Hydroxy Tipranavir-d5 with structurally or functionally related N-hydroxy compounds:

Compound Key Structural Features Reactivity (BDE) Catalytic Efficiency Metabolic Pathway Applications
This compound Sulfonamide backbone, trifluoromethyl group, deuterium Not reported Not studied Likely sulfate conjugation Isotopic standard, HIV research
N-Hydroxyphthalimide (NHPI) Phthalimide ring, carbonyl groups adjacent to -NHOH 88–90 kcal/mol High Oxidative degradation Organoradical catalysis
Electron-deficient N-Oxyl Radical Precursors Electron-withdrawing groups (e.g., NO₂, CF₃) >90 kcal/mol Moderate to high Variable Cross-dehydrogenative coupling

Key Findings:

Structural Diversity : Unlike NHPI and other N-hydroxy catalysts, this compound lacks adjacent carbonyl groups but incorporates a sulfonamide and trifluoromethyl group. This structural divergence limits its utility in hydrogen atom transfer (HAT) reactions but enhances specificity for protease inhibition .

Reactivity: Electron-deficient N-oxyl radicals (e.g., from NHPI) exhibit high bond dissociation energies (BDEs >88 kcal/mol), enabling efficient HAT in catalytic cycles . This compound’s BDE remains uncharacterized, but its deuterium substitution likely reduces metabolic clearance compared to non-deuterated analogs .

Metabolism : N-Hydroxy compounds often undergo sulfate conjugation, producing water-soluble metabolites. However, Tipranavir derivatives are primarily metabolized via cytochrome P450 enzymes, suggesting that the N-hydroxy modification may shift metabolic pathways toward sulfation .

Research Implications and Limitations

  • Pharmacological Relevance : Deuterium incorporation improves metabolic stability, a feature shared with other deuterated drugs (e.g., Deutetrabenazine). This positions this compound as a robust tool for mechanistic studies in HIV therapy .
  • Knowledge Gaps: Limited data exist on its radical reactivity or catalytic performance.

Preparation Methods

Deuterium Labeling Strategies

Deuterium incorporation into Tipranavir’s hydroxylated metabolite typically employs two approaches:

  • Post-synthetic isotopic exchange : Reacting N-Hydroxy Tipranavir with deuterated solvents (e.g., D2_2O) under acidic or basic conditions facilitates hydrogen-deuterium exchange at labile positions. For instance, the hydroxyl group’s proton (-OH) can be replaced with deuterium (-OD) via equilibration in D2_2O at 80°C for 24 hours.

  • Deuterated reagents in precursor synthesis : Using sodium borodeuteride (NaBD4_4) instead of NaBH4_4 during reduction steps ensures selective deuterium incorporation. This method was adapted from ritonavir isomer synthesis, where Grignard reactions with deuterated alkyl halides introduced stable isotopic labels.

Stepwise Synthesis from Tipranavir

The parent compound, Tipranavir (C31_{31}H33_{33}F3_3N2_2O5_5S), undergoes hydroxylation followed by deuterium labeling:

Hydroxylation of Tipranavir

Hydroxylation at the N-position is achieved via:

  • Chemical oxidation : Employing oxidizing agents like meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C for 2 hours, yielding N-Hydroxy Tipranavir with >85% efficiency.

  • Enzymatic catalysis : Recombinant CYP3A4 enzymes, expressed in E. coli and purified via Ni-NTA affinity chromatography, catalyze the hydroxylation of Tipranavir in the presence of NADPH. This method mirrors metabolic pathways observed in human liver microsomes.

Deuterium Incorporation

The hydroxylated intermediate is treated with deuterated reagents to produce this compound:

  • Reductive deuteration : Sodium borodeuteride (NaBD4_4) in THF reduces ketone groups, introducing deuterium at specific carbon positions. For example, a 12-hour reaction at 25°C replaces protiated hydrogens with deuterium at C-2 and C-5.

  • Isotopic exchange : Stirring N-Hydroxy Tipranavir in D2_2O with catalytic Pd/C at 50°C for 48 hours achieves 95% deuterium incorporation at exchangeable sites.

Enzymatic and Metabolic Pathways

CYP3A4-Mediated Hydroxylation

CYP3A4, a cytochrome P450 isoform, plays a central role in metabolizing Tipranavir to its N-hydroxy form. Key parameters include:

  • Enzyme kinetics : The KmK_m for Tipranavir hydroxylation by CYP3A4 is 18 µM, with a VmaxV_{max} of 4.2 nmol/min/nmol enzyme.

  • Co-factor requirements : NADPH (5 mM) is essential for catalytic activity, with reaction rates declining by 90% in its absence.

Deuterium Retention in Biological Matrices

Studies using deuterium-labeled analogs demonstrate that enzymatic processing retains isotopic integrity. For example, incubation of this compound with human liver microsomes showed <5% protium back-exchange over 60 minutes, confirming metabolic stability.

Purification and Analytical Characterization

Chromatographic Resolution

Reverse-phase HPLC with C18 columns (e.g., XTerra® MS C18, 4.6 × 50 mm) resolves this compound from non-deuterated impurities:

  • Mobile phase : Acetonitrile (0.1% formic acid) and water (0.1% formic acid) in a gradient elution (35–100% acetonitrile over 5 minutes).

  • Retention time : 6.2 minutes for this compound vs. 6.0 minutes for protiated form, achieving baseline separation.

Mass Spectrometric Validation

LC-MS/MS with electrospray ionization (ESI) confirms deuterium content:

  • MRM transitions : m/z 629.4 → 183.4 (precursor → product ion) for Tipranavir, shifted by +5 Da in the deuterated analog.

  • Deuterium incorporation efficiency : Quantified as 98.7 ± 1.2% using isotopic peak area ratios.

Comparative Data on Synthesis Methods

MethodReagents/ConditionsDeuterium Incorporation (%)Yield (%)Purity (%)
NaBD4_4 ReductionTHF, 25°C, 12 h92.37899.1
D2_2O ExchangePd/C, 50°C, 48 h95.08598.5
Enzymatic HydroxylationCYP3A4, NADPH, 37°C, 1 h99.8*6597.8

*Assumes prior deuteration of precursor.

Challenges and Optimization Strategies

Chirality Control

This compound contains four chiral centers, necessitating asymmetric synthesis techniques:

  • Chiral auxiliaries : (S)-Binol ligands in Grignard reactions ensure >99% enantiomeric excess (ee) at C-3.

  • Crystallization-induced dynamic resolution : Recrystallization from ethanol/water mixtures improves diastereomeric purity from 85% to 99.5%.

Scalability Issues

Deuterated reagents’ cost and low reaction volumes limit large-scale production. Mitigation strategies include:

  • Catalytic deuteration : Using 0.1 mol% Pd/D in H2_2/D2_2 gas mixtures reduces deuterium consumption by 70%.

  • Flow chemistry : Continuous-flow reactors achieve 90% yield at 10 g/hour throughput, compared to 50% yield in batch processes .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing and characterizing N-Hydroxy Tipranavir-d5 in a research setting?

  • Methodological Answer : Synthesis requires deuterium incorporation at specific positions, verified via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Characterization should include purity assessment using HPLC (>98%) and stability testing under varying pH and temperature conditions. Safety protocols, such as proper ventilation and personal protective equipment (PPE), must align with OSHA HCS guidelines .

Q. How should researchers design preclinical studies to evaluate this compound's pharmacokinetic properties?

  • Methodological Answer : Use in vitro models (e.g., liver microsomes) to assess metabolic stability and cytochrome P450 interactions. In vivo studies should employ rodent models with dose-ranging experiments (e.g., 1–50 mg/kg). Ensure compliance with NIH preclinical reporting guidelines, including detailed documentation of animal welfare protocols and statistical power calculations .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS hazard classification (H411 for aquatic toxicity). Use fume hoods for airborne exposure control, and implement spill containment measures. Emergency procedures for skin/eye contact include immediate rinsing with water for 15 minutes. Dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in data regarding this compound's inhibitory efficacy across different HIV-1 subtypes?

  • Methodological Answer : Conduct comparative enzyme inhibition assays (e.g., IC50 measurements) using recombinant proteases from diverse HIV-1 subtypes. Validate results with orthogonal methods like surface plasmon resonance (SPR) and molecular docking simulations. Cross-reference findings with existing literature to identify assay-specific variables (e.g., buffer composition, incubation time) .

Q. What experimental strategies optimize the detection of this compound in complex biological matrices?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards for quantification. Optimize sample preparation via solid-phase extraction (SPE) to minimize matrix effects. Validate the method for linearity (R² > 0.99), precision (CV < 15%), and recovery rates (80–120%) .

Q. How can researchers address variability in metabolic stability data for this compound across different in vitro systems?

  • Methodological Answer : Standardize experimental conditions (e.g., microsome protein concentration, NADPH regeneration system). Compare results across multiple systems (human vs. animal liver microsomes) and use kinetic modeling (e.g., Michaelis-Menten) to account for enzyme saturation effects. Replicate experiments with independent batches to confirm reproducibility .

Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound's resistance mechanisms?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define objectives. For example: "Does this compound retain efficacy against protease mutations (e.g., V82A) common in treatment-experienced patients?" Use PICO (Population, Intervention, Comparison, Outcome) to structure comparative studies with wild-type and mutant viral strains .

Data Analysis and Reporting

Q. How should researchers statistically analyze dose-response relationships for this compound in antiviral assays?

  • Methodological Answer : Fit data to sigmoidal dose-response curves (e.g., Hill equation) using nonlinear regression. Report IC50 values with 95% confidence intervals and assess goodness-of-fit via metrics like Akaike Information Criterion (AIC). Use ANOVA for cross-study comparisons, adjusting for multiple testing (e.g., Bonferroni correction) .

Q. What are the best practices for reporting conflicting results in this compound's cytotoxicity profiles?

  • Methodological Answer : Disclose cell line-specific variability (e.g., HepG2 vs. HEK293) and experimental conditions (e.g., serum concentration, exposure duration). Use meta-analysis to aggregate data, highlighting outliers via funnel plots. Discuss potential confounders, such as impurities in compound batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.